2-Azaspiro[3.5]nonane-1,7-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-azaspiro[3.5]nonane-3,7-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-1-3-8(4-2-6)5-9-7(8)11/h1-5H2,(H,9,11) |
InChI Key |
HSWBBKGIVBKSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CNC2=O |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Azaspiro 3.5 Nonane 1,7 Dione
Selective Reduction of Carbonyl Functionalities within the Dione (B5365651) System
The presence of both a ketone and a lactam (a cyclic amide) within 2-Azaspiro[3.5]nonane-1,7-dione raises the question of chemoselectivity in reduction reactions. Generally, ketones are more readily reduced than amides, a principle that can be exploited to achieve selective transformation of the C7-carbonyl group.
Differential Reduction of Ketone Groups (e.g., using LiAlH₄, NaBH₄/CeCl₃)
The differential reactivity of the two carbonyl groups allows for the selective reduction of the ketone at position 7. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both amides and ketones. However, milder reagents can discriminate between the two.
Sodium borohydride (B1222165) (NaBH₄) is a well-established reagent for the reduction of ketones and aldehydes, while typically being unreactive towards amides under standard conditions. youtube.com Therefore, treatment of this compound with NaBH₄ is expected to selectively reduce the ketone at C7 to the corresponding alcohol, 2-azaspiro[3.5]nonan-1-one-7-ol, leaving the β-lactam moiety intact.
For enhanced selectivity, particularly in cases where the ketone might be sterically hindered or less reactive, the Luche reduction conditions, employing sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), can be utilized. This combination increases the electrophilicity of the ketone carbonyl, facilitating its selective reduction even in the presence of other reducible functional groups.
| Reagent | Target Carbonyl | Expected Product |
| NaBH₄ | Ketone (C7) | 2-Azaspiro[3.5]nonan-1-one-7-ol |
| NaBH₄/CeCl₃ | Ketone (C7) | 2-Azaspiro[3.5]nonan-1-one-7-ol |
| LiAlH₄ | Ketone (C7) and Lactam (C1) | 2-Azaspiro[3.5]nonane-1,7-diol |
Chemoselective Hydrogenation Protocols
Catalytic hydrogenation offers another avenue for the selective reduction of the ketone. Depending on the catalyst and reaction conditions, it is possible to achieve chemoselective reduction of the C7-ketone. For instance, certain rhodium-based catalysts have been shown to selectively reduce the carbon-carbon double bond in α,β-unsaturated ketones in aqueous media, demonstrating the potential for chemoselectivity in hydrogenation reactions. acs.org While direct analogies for the dione system are scarce, it is plausible that specific catalysts, such as those based on platinum or palladium under controlled conditions (e.g., low pressure and temperature), could favor the reduction of the more accessible ketone over the more resilient lactam.
Nitrogen Atom Functionalization and Derivatization
The nitrogen atom of the β-lactam ring is a key site for introducing molecular diversity. Its functionalization can significantly alter the chemical and biological properties of the parent molecule.
Alkylation and Acylation Strategies
N-alkylation of lactams, including β-lactams, is a common transformation. This can be achieved by treating the deprotonated lactam with an alkyl halide. The nitrogen of the this compound can be deprotonated using a suitable base, such as sodium hydride (NaH), followed by reaction with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding N-alkylated product.
N-acylation, the introduction of an acyl group onto the nitrogen atom, is another important derivatization. organic-chemistry.org This can be accomplished by reacting the dione with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. The use of heteropolyacids as catalysts for N-acylation under solvent-free conditions has also been reported for carbamates and oxazolidinones, suggesting potential applicability to this system. sciforum.net
| Reaction | Reagents | Expected Product |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-2-azaspiro[3.5]nonane-1,7-dione |
| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) / Base | N-Acyl-2-azaspiro[3.5]nonane-1,7-dione |
Reductive Amination Pathways
Reductive amination provides a method to introduce an aminoalkyl group at the nitrogen position. While direct reductive amination on the lactam nitrogen is not typical, a multi-step sequence can be envisioned. For instance, N-alkylation with a haloalkyl group could be followed by nucleophilic substitution with an amine. More directly, reductive amination of keto acids using an indium/silane combination has been shown to be effective for the synthesis of N-substituted lactams. elsevierpure.com A similar strategy could potentially be adapted for the functionalization of the this compound system.
Advanced Spectroscopic and Structural Elucidation of 2 Azaspiro 3.5 Nonane 1,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one- and two-dimensional NMR data, the precise chemical environment and connectivity of each atom in 2-Azaspiro[3.5]nonane-1,7-dione can be established.
The ¹H NMR spectrum of this compound provides crucial information about the number of distinct proton environments and their electronic surroundings. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons. For instance, protons adjacent to electronegative atoms like nitrogen and carbonyl groups are expected to resonate at a higher chemical shift (downfield).
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their nature. The chemical shifts of the carbonyl carbons (C=O) are characteristically found in the downfield region of the spectrum, typically between 150-220 ppm. libretexts.org Carbons of the spirocyclic rings appear at distinct chemical shifts based on their substitution and proximity to the functional groups. The analysis of ¹H and ¹³C NMR spectra for related azabicyclo[3.3.1]nonan-3-ones and n-alkylamino-naphthalene-1,4-diones has demonstrated the power of these techniques in assigning stereochemistry and understanding substituent effects. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~170 |
| 3 | ~3.2 | ~45 |
| 4 | ~2.0 | ~30 |
| 5 | ~1.8 | ~25 |
| 6 | ~2.5 | ~40 |
| 8 | ~2.5 | ~40 |
| 9 | ~2.0 | ~30 |
| NH | ~7.5 | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
While one-dimensional NMR provides information about the chemical shifts, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com This allows for the tracing of the proton-proton network within the cyclohexane (B81311) and azetidinone rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon, providing a direct and unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the spiro carbon and carbonyl carbons) and for connecting different fragments of the molecule. For example, correlations from the protons on C3 and C9 to the carbonyl carbon C1 would confirm the connectivity within the β-lactam ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a powerful technique used to determine the exact mass of a molecule with a high degree of accuracy. The molecular formula of this compound is C₈H₁₁NO₂. chemscene.com HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. This helps to distinguish between compounds with the same nominal mass but different elemental compositions. The expected monoisotopic mass for C₈H₁₁NO₂ is 153.0790 g/mol .
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the following functional groups:
N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ would indicate the presence of the N-H bond in the lactam.
C=O Stretch: Strong absorption bands in the region of 1650-1800 cm⁻¹ are characteristic of the carbonyl groups. The β-lactam carbonyl typically absorbs at a higher frequency (around 1730-1760 cm⁻¹) due to ring strain, while the ketone carbonyl in the six-membered ring would absorb at a slightly lower frequency (around 1700-1720 cm⁻¹). The IR spectra of similar oxaspirocyclic compounds show strong C=O stretching vibrations. mdpi.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (lactam) | 3200 - 3500 |
| C-H Stretch (alkane) | 2850 - 3000 |
| C=O Stretch (β-lactam) | 1730 - 1760 |
| C=O Stretch (ketone) | 1700 - 1720 |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive structural information for crystalline compounds. By diffracting X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, revealing the precise positions of all atoms in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. The crystal structures of related oxaspirocyclic compounds have been successfully determined using this method. mdpi.com
Theoretical and Computational Chemistry Studies on 2 Azaspiro 3.5 Nonane 1,7 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy for systems of this size.
Density Functional Theory (DFT) Applications
For 2-Azaspiro[3.5]nonane-1,7-dione, DFT calculations would be instrumental in determining the planarity of the β-lactam ring and the chair or boat conformations of the cyclohexanedione ring. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical for obtaining reliable results. These calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to confirm the structure. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra, providing insights into the molecule's photophysical properties. nih.gov
Table 1: Representative DFT-Calculated Parameters for a Model Spiro-β-Lactam System
| Parameter | Calculated Value |
| β-Lactam N-C=O Bond Length | 1.38 Å |
| β-Lactam C-C=O Bond Length | 1.54 Å |
| Ring Strain Energy | 25-30 kcal/mol |
| Dipole Moment | 3.5 - 4.0 D |
Note: The data in this table is representative of typical values found for spiro-β-lactam systems in computational studies and is intended for illustrative purposes.
Molecular Orbital Analysis and Electronic Properties
Molecular orbital (MO) analysis, derived from quantum chemical calculations, provides a detailed picture of the electronic distribution within this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom of the β-lactam and the oxygen atoms of the dione (B5365651), while the LUMO may be distributed over the carbonyl groups.
Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. In this compound, the carbonyl oxygens would exhibit negative electrostatic potential, making them potential sites for hydrogen bonding or metal coordination.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Conformational Dynamics of the Spiro[3.5]nonane System
The spiro[3.5]nonane system, which forms the core of the title compound, is characterized by its rigidity due to the spirocyclic fusion. nih.gov However, the six-membered ring can still exhibit conformational flexibility, primarily through chair-boat interconversions. Molecular dynamics (MD) simulations can be used to study these conformational changes and determine the relative populations of different conformers at a given temperature. youtube.com
Starting from an initial geometry optimized by quantum chemical methods, an MD simulation would propagate the positions of the atoms over time by solving Newton's equations of motion. The force field, a set of parameters that defines the potential energy of the system, is a critical component of MD simulations. For a novel molecule like this compound, a well-validated force field like AMBER or CHARMM would need to be carefully parameterized. The simulations can reveal the accessible conformational space and the energy barriers between different conformations.
Ligand-Target Interaction Profiling
Given that many spirocyclic lactams exhibit biological activity, computational docking studies can be performed to predict the binding mode and affinity of this compound to various protein targets. acs.org For instance, if a particular enzyme is hypothesized to be a target, molecular docking can be used to place the molecule into the enzyme's active site and score the interaction.
The process involves generating a set of possible conformations of the ligand and then using a scoring function to evaluate the steric and electrostatic complementarity between the ligand and the protein. The results of docking studies can guide the design of new derivatives with improved binding affinity and selectivity. For example, if a specific hydrogen bond is identified as being crucial for binding, a new derivative could be designed to enhance this interaction.
Structure-Activity Relationship (SAR) Prediction through Advanced Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational methods play a crucial role in modern SAR analysis by enabling the prediction of activity for yet-unsynthesized compounds. nih.gov
For this compound, a computational SAR study would involve generating a library of virtual derivatives by modifying the core structure at various positions. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Quantitative Structure-Activity Relationship (QSAR) models can then be built by correlating these descriptors with the experimentally determined biological activity of a small set of training compounds. These models, often based on machine learning algorithms like multiple linear regression, partial least squares, or support vector machines, can then be used to predict the activity of the virtual library of derivatives. This approach allows for the rational design of more potent and selective compounds, saving significant time and resources in the drug discovery process.
Prediction of Spectroscopic Parameters from Computational Models (e.g., NMR, UV-Vis)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that can aid in experimental characterization. For the compound this compound, theoretical models can be employed to forecast its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are typically achieved through methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors of the nuclei within the molecule. By optimizing the molecular geometry of this compound and then performing NMR calculations, a theoretical spectrum can be generated. These calculations would typically be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide the chemical shifts (δ) in parts per million (ppm).
Due to the absence of published experimental or specific computational studies for this compound in the searched scientific literature, a detailed data table of predicted NMR shifts cannot be provided at this time. However, a general approach would involve identifying the unique protons and carbons in the molecule's structure and calculating their respective chemical shifts. The spirocyclic nature of the compound, with its distinct chemical environments for the cyclobutane (B1203170) and piperidine (B6355638) rings, would be expected to result in a complex and informative spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of the UV-Vis spectrum of this compound would be accomplished using TD-DFT calculations. This method allows for the determination of the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands in the UV-Vis spectrum. The presence of the dione functionality would be a key determinant of the electronic transitions.
As with the NMR data, specific predicted UV-Vis spectral data for this compound is not available in the public domain based on the performed searches. The generation of such data would require dedicated computational studies.
Future computational research on this compound would be invaluable for providing a theoretical spectroscopic fingerprint of the molecule. These predicted spectra would serve as a crucial reference for chemists working on the synthesis and characterization of this and related spirocyclic compounds, aiding in the confirmation of its structure and purity.
Applications of 2 Azaspiro 3.5 Nonane 1,7 Dione in Contemporary Chemical Research
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
2-Azaspiro[3.5]nonane-1,7-dione is primarily recognized for its function as a versatile synthetic building block. Chemical suppliers list it as an intermediate, highlighting its role in the construction of more complex chemical entities. chemicalregister.comchemscene.combldpharm.com The spirocyclic core provides a rigid scaffold, which is an attractive feature in drug design as it can reduce conformational flexibility and lead to higher binding affinity and selectivity for biological targets.
The synthesis of related azaspiro[3.5]nonane structures has been documented in various patents and publications, underscoring the accessibility and importance of this class of compounds in organic synthesis and medicinal chemistry. google.com For instance, methods have been developed for producing derivatives like 2,5-dioxa-8-azaspiro[3.5]nonane, which also see wide application in these fields. google.com The availability of the core dione (B5365651) structure, this compound, allows chemists to introduce diverse functionalities at its reactive sites, enabling the creation of extensive chemical libraries for screening and development. chemicalregister.com
Development of this compound as a Pharmacophore in Medicinal Chemistry Research
While specific, in-depth research on this compound as a pharmacophore is still emerging, the broader class of azaspiro[3.5]nonanes has shown significant promise in medicinal chemistry. These structures are valued for their ability to introduce three-dimensionality into drug candidates, a strategy known as "escaping from flatland," which can improve pharmacological properties. univ.kiev.ua
Mechanistic Investigations of Enzyme Inhibition (e.g., COX-2, Kinase Binding)
Currently, there is no specific, publicly available research detailing the mechanistic investigation of this compound as an inhibitor of enzymes such as COX-2 or various kinases. However, the general class of spiroheterocycles is actively being investigated for such properties. Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the side effects associated with non-selective NSAIDs. The unique topology of spiro-compounds could offer novel binding modes to enzyme active sites, a hypothesis that warrants future investigation for this specific dione.
Characterization of Receptor Binding Profile and Selectivity
Detailed characterization of the receptor binding profile and selectivity for this compound is not yet available in published literature. However, research on related structures provides a strong rationale for its potential in this area. For example, derivatives of 7-azaspiro[3.5]nonane have been successfully designed and synthesized as potent and selective agonists for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes treatment. nih.gov This demonstrates that the azaspiro[3.5]nonane scaffold can be effectively tailored to achieve high affinity and selectivity for specific biological receptors.
Molecular Interaction Studies via Advanced Molecular Docking Simulations
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. While specific docking studies for this compound are not reported in the current literature, such studies are a standard part of modern drug discovery and are frequently applied to novel heterocyclic compounds. These simulations provide crucial insights into the binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand-receptor recognition. For related heterocyclic systems, docking studies have been instrumental in understanding their inhibitory action against targets like VEGFR-2, a key protein in angiogenesis. chemenu.com It is anticipated that similar computational studies will be vital in elucidating the potential biological targets of this compound derivatives.
Exploration as Bioisosteres for Enhanced Molecular Stability and Optimized Properties
The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of medicinal chemistry. Spirocyclic structures are increasingly being explored as bioisosteres for more common ring systems like piperidine (B6355638). univ.kiev.uaresearchgate.net The rigid nature of the spiro-scaffold can improve metabolic stability and optimize physicochemical properties like solubility and lipophilicity. chemenu.com For instance, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a bioisostere of pipecolic acid. univ.kiev.uaresearchgate.net The structural features of this compound make it a candidate for exploration as a novel bioisosteric replacement for other cyclic dione or lactam structures in existing pharmacophores.
Investigation of Modulation of Specific Biochemical Pathways
Direct investigations into the modulation of specific biochemical pathways by this compound have not been documented. Research into related spirocyclic systems, however, shows that these scaffolds can influence various cellular processes. The aforementioned GPR119 agonists based on the 7-azaspiro[3.5]nonane core, for example, are designed to modulate the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) pathways, which are critical for glucose homeostasis. nih.gov This precedent suggests that derivatives of this compound could potentially be developed to target and modulate other significant biochemical pathways.
Applications in Targeted Protein Degradation Research (e.g., as part of E3 ligase recruiters)
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. nih.govnih.gov A key technology in this area is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.govmedchemexpress.com The design of effective PROTACs relies heavily on the careful selection of ligands for both the target protein and the E3 ligase, as well as the linker connecting them.
While direct applications of this compound as an E3 ligase recruiter are not yet prominently documented, the foundational azaspiro[3.5]nonane scaffold is being explored in this domain. For instance, derivatives such as PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc have been synthesized as key intermediates for building complete PROTAC molecules. nih.gov This intermediate incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, demonstrating the utility of the diazaspiro[3.5]nonane framework in constructing E3 ligase recruiters. nih.gov The rigid spirocyclic structure can help to optimally position the E3 ligase and the target protein, a critical factor for efficient ternary complex formation and subsequent degradation. medchemexpress.com
The development of novel E3 ligase recruiters is a critical area of research, as the current repertoire is limited to a small number of E3 ligases, such as Cereblon (CRBN) and VHL. nih.govacs.org The exploration of new scaffolds, like azaspiro[3.5]nonanes, is crucial for expanding the scope of TPD to new protein targets and for developing degraders with improved properties, such as tissue or cell-type specificity. nih.gov
Table 1: Examples of E3 Ligases and Recruiting Ligands in TPD
| E3 Ligase | Recruiting Ligand Class | Example Ligand | Reference |
|---|---|---|---|
| Cereblon (CRBN) | Immunomodulatory drugs (IMiDs) | Thalidomide, Lenalidomide | nih.govnih.gov |
| von Hippel-Lindau (VHL) | Hydroxyproline-based ligands | (S,R,S)-AHPC | nih.gov |
| MDM2 | Nutlin derivatives | Nutlin | nih.gov |
| cIAP | SMAC mimetics | Bestatin-based ligands | nih.gov |
Advanced Materials Science Applications of Spirocyclic Systems
Spirocyclic compounds are of significant interest in advanced materials science due to their rigid and three-dimensional molecular architecture. This structure prevents the close packing of molecules, which can suppress intermolecular interactions like excimer formation and improve the morphological stability of materials in the solid state. google.com
Design Principles for Organic Optoelectronic Materials
In the field of organic optoelectronics, which includes devices like Organic Light-Emitting Diodes (OLEDs), the "spiro concept" is a key design principle. google.com This involves linking two π-conjugated systems through a central sp³-hybridized spiro atom. This arrangement has several benefits:
Suppression of Intermolecular Interactions: The perpendicular orientation of the two molecular halves creates significant steric hindrance, which prevents the π-systems of adjacent molecules from interacting strongly. This is crucial for maintaining high fluorescence quantum yields in the solid state by inhibiting quenching processes. google.com
Enhanced Morphological Stability: Spiro-linked compounds tend to form stable amorphous glasses with high glass transition temperatures (Tg). This is a desirable property for thin-film devices, as it prevents crystallization and ensures long-term operational stability. google.com
Improved Solubility: The non-planar structure of spiro compounds often leads to better solubility in common organic solvents, which facilitates the processing of materials from solution. google.com
A prominent example is the spirobifluorene core, which has been extensively used to create blue light-emitting materials and stable charge-transporting layers in OLEDs. google.com While this compound itself is not a conjugated system, its rigid, non-planar scaffold could be functionalized with chromophoric or electroactive units to create novel materials with tailored optoelectronic properties, following the established design principles of spiro-functionalized materials.
Table 2: Properties of Spiro Compounds in Optoelectronic Materials
| Property | Advantage of Spiro Structure | Application | Reference |
|---|---|---|---|
| High Glass Transition Temp (Tg) | Improved morphological stability of thin films. | OLEDs, Organic Photovoltaics | google.com |
| Steric Hindrance | Suppression of excimer formation and aggregation-caused quenching. | Fluorescent Emitters | google.com |
| 3D Structure | Enhanced solubility and processability. | Solution-processed devices | google.com |
Exploration in the Development of Novel Chemical Processes
The synthesis of spirocyclic compounds itself drives the development of novel chemical processes. The construction of the quaternary spirocenter is a significant synthetic challenge that has led to the innovation of new reactions and methodologies.
For instance, a patent for the synthesis of the related 7-oxo-2-azaspiro[3.5]nonane describes a two-step method that includes a cyclization reaction using a phase transfer catalyst and a subsequent reduction/cyclization with lithium aluminum hydride, achieving a yield of over 82%. This process was specifically designed to avoid the undesired ring-opening of a cyclic ether precursor, a common problem in related syntheses. Such optimized, high-yield synthetic routes are crucial for the industrial-scale production of these valuable building blocks.
Furthermore, the development of enantioselective methods for synthesizing chiral spirocycles is an active area of research, often employing organocatalysis or transition-metal catalysis. The ability to control the stereochemistry of the spiro-scaffold is critical, particularly for applications in medicinal chemistry where biological activity is often dependent on a specific stereoisomer.
The unique conformational constraints of spirocycles like this compound make them valuable intermediates for creating complex molecular architectures. Their rigid framework can serve as a template to direct the stereochemical outcome of subsequent reactions, making them useful tools in asymmetric synthesis.
Derivatization and Analog Design for 2 Azaspiro 3.5 Nonane 1,7 Dione
Systematic Functionalization of the Spirocyclic Scaffold for Diverse Applications
The strategic functionalization of the 2-Azaspiro[3.5]nonane-1,7-dione core is a key step in harnessing its potential for various therapeutic applications. The inherent reactivity of the dione (B5365651) and the secondary amine provides multiple handles for chemical modification. Research into related azaspiro compounds, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has demonstrated the feasibility of introducing a diverse range of functional groups. These transformations are often designed to modulate the physicochemical properties of the molecule, such as lipophilicity and aqueous solubility, which are crucial for drug-like characteristics.
For instance, the nitrogen atom of the azaspiro ring can be readily N-capped with various substituents. This is a common strategy in the development of G protein-coupled receptor (GPR119) agonists, where optimization of the N-capping group on a related 7-azaspiro[3.5]nonane scaffold led to the identification of potent therapeutic candidates. rsc.org Such modifications can significantly influence the compound's ability to interact with biological targets.
Furthermore, the carbonyl groups of the dione moiety present opportunities for a range of chemical reactions. While specific examples for this compound are not extensively documented, general organic synthesis principles suggest that these positions could be targeted for reactions such as olefination, reduction to hydroxyl groups, or conversion to other functional groups, thereby expanding the chemical space accessible from this scaffold.
Synthesis of Libraries of this compound Derivatives for High-Throughput Screening
The generation of compound libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of molecules to identify initial hits. The synthesis of libraries based on the this compound scaffold would be highly valuable for exploring its biological potential. Methodologies for creating such libraries often rely on robust and scalable synthetic routes that allow for the introduction of diverse chemical functionalities in a combinatorial fashion.
The development of DNA-encoded libraries (DELs) represents a cutting-edge approach for the synthesis and screening of vast numbers of compounds. biosynth.comrsc.org While direct application to this compound has not been detailed, the principles of DEL synthesis could be adapted. This would involve attaching a unique DNA tag to each derivative, allowing for the simultaneous screening of the entire library against a biological target. The synthesis of related azaspiro[3.3]heptanes for DEL applications highlights the potential of such advanced techniques. biosynth.com
The table below outlines a hypothetical library design for this compound derivatives, showcasing the potential for diversification at the nitrogen atom.
| Compound ID | R-group (at N-2) | Molecular Weight ( g/mol ) | Calculated LogP |
| ASN-001 | -H | 153.17 | -0.54 |
| ASN-002 | -CH3 | 167.20 | -0.07 |
| ASN-003 | -CH2CH3 | 181.22 | 0.40 |
| ASN-004 | -Phenyl | 229.26 | 1.56 |
| ASN-005 | -Benzyl | 243.29 | 1.83 |
Note: The LogP values are estimations and would need to be experimentally verified.
Comprehensive Analysis of Substituent Effects on Molecular Recognition and Intermolecular Interactions
The nature and position of substituents on the this compound scaffold have a profound impact on its ability to engage in molecular recognition and form intermolecular interactions with biological targets. The rigid spirocyclic core pre-organizes the substituents in a defined three-dimensional space, which can enhance binding affinity and selectivity.
Studies on analogous structures provide insights into these effects. For example, in the development of GPR119 agonists based on a 7-azaspiro[3.5]nonane core, the optimization of both the piperidine (B6355638) N-capping group and an aryl group substituent was crucial for achieving high potency. rsc.org This underscores the importance of a systematic exploration of substituent effects.
The introduction of hydrogen bond donors and acceptors, charged groups, and hydrophobic moieties can dramatically alter the interaction profile of the molecule. For instance, adding a hydroxyl group could facilitate hydrogen bonding with a protein's active site, while a bulky hydrophobic group might occupy a lipophilic pocket. A detailed analysis would involve synthesizing a series of derivatives with systematically varied substituents and evaluating their binding to a target protein using techniques such as surface plasmon resonance or isothermal titration calorimetry.
The following table summarizes the potential effects of different substituents on the molecular interactions of the this compound scaffold.
| Substituent Type | Position | Potential Interaction | Example Group |
| Hydrogen Bond Donor | N-2 | Hydrogen bonding | -NH2 |
| Hydrogen Bond Acceptor | C-1, C-7 (modified) | Hydrogen bonding | -OCH3 |
| Hydrophobic | N-2 | van der Waals forces | -Cyclohexyl |
| Aromatic | N-2 | π-π stacking | -Pyridine |
| Charged (Basic) | N-2 (protonated) | Ionic bonding | -NH3+ |
Future Research Directions and Outlook for 2 Azaspiro 3.5 Nonane 1,7 Dione
Development of Highly Efficient, Sustainable, and Scalable Synthetic Routes
The future utility of 2-Azaspiro[3.5]nonane-1,7-dione is intrinsically linked to the development of practical and environmentally benign synthetic methodologies. Current approaches to similar azaspirocyclic systems often involve multi-step sequences that may not be suitable for large-scale production. Future research will likely focus on several key areas to overcome these limitations.
One promising direction is the exploration of novel catalytic systems. For instance, the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been achieved through intramolecular metal-catalyzed oxidative cyclization. nih.gov Similar strategies, perhaps employing earth-abundant and non-toxic metals, could be adapted for the construction of the this compound core. Furthermore, the use of organocatalysis presents a green alternative to traditional metal-based catalysts.
Another critical area is the development of one-pot or tandem reaction sequences to improve efficiency and reduce waste. By combining multiple synthetic steps into a single operation, it is possible to minimize purification processes and solvent usage. The synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, for example, involves a series of sequential reactions including cyclization and reduction. google.com Streamlining such processes for this compound will be a key objective.
Moreover, the principles of green chemistry will be central to future synthetic design. This includes the use of safer solvent systems, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, which has been shown to be effective in the synthesis of pyrazolo[1,2-a]pyridazine-5,8-diones.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Examples for Analogs |
| Metal-Catalyzed Cyclization | High efficiency and selectivity | Cost and toxicity of metal catalysts | Synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones nih.gov |
| Organocatalysis | Low toxicity, environmentally benign | Catalyst loading and stability | General applicability in asymmetric synthesis |
| One-Pot/Tandem Reactions | Reduced waste, improved efficiency | Complex reaction optimization | Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane google.com |
| Green Chemistry Approaches | Sustainability, safety | Scalability and cost-effectiveness | Ultrasound-assisted synthesis of diones |
In-depth Mechanistic Studies of Biological Interactions at the Molecular Level
The rigid conformational nature of this compound makes it an attractive scaffold for probing biological systems. Future research will need to delve into the specific molecular interactions that govern its potential biological activities. The concept of "Escape from Flatland" in drug design emphasizes the importance of three-dimensional structures, and spirocyclic systems are prime candidates for developing next-generation therapeutics. univ.kiev.ua
A significant area of investigation will be its role as a bioisostere. For instance, 2-azaspiro[3.3]heptane has been successfully used as a piperidine (B6355638) mimic, leading to compounds with enhanced pharmacological properties. univ.kiev.ua Given the structural similarities, this compound could be explored as a novel bioisosteric replacement for other cyclic structures in known bioactive molecules.
To elucidate its mechanism of action, a variety of biophysical and biochemical techniques will be essential. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be crucial for quantifying binding affinities and thermodynamic parameters.
Furthermore, chemoproteomics and activity-based protein profiling could be employed to identify the cellular targets of this compound and its derivatives. Understanding these interactions at a molecular level will be paramount for optimizing its biological activity and for the rational design of more potent and selective analogs.
Exploration of Novel Therapeutic and Material Science Applications through Structure-Based Design
The unique structural features of this compound open up a wide range of possibilities for its application in both medicine and material science. Structure-based design will be a powerful tool in harnessing this potential.
In the realm of therapeutic applications, the development of derivatives is a promising avenue. The antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against various cancer cell lines highlights the potential of this class of compounds. nih.govnih.gov Similarly, derivatives of 7-azaspiro[3.5]nonane have been investigated as GPR119 agonists for the treatment of diabetes and as fatty acid amide hydrolase (FAAH) inhibitors for pain management. nih.gov By systematically modifying the substituents on the this compound core, it may be possible to develop novel drug candidates for a variety of diseases.
In material science, the rigid spirocyclic framework can be exploited to create novel polymers and functional materials. smolecule.com The dione (B5365651) functionality offers sites for further chemical modification, allowing for the incorporation of this scaffold into larger macromolecular structures. This could lead to materials with unique thermal, optical, or mechanical properties. For example, spiro compounds have been investigated for their use in optical materials. mdpi.com
The potential applications are summarized in Table 2.
| Field | Potential Application | Rationale | Relevant Analog Research |
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects of related spiro-diones | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives nih.govnih.gov |
| Medicinal Chemistry | Neurological disorder treatments | Modulation of CNS targets | 7-Azaspiro[3.5]nonane-6,8-dione as an FAAH inhibitor scaffold |
| Medicinal Chemistry | Antidiabetic agents | GPR119 agonism | 7-Azaspiro[3.5]nonane derivatives nih.gov |
| Material Science | Novel polymers | Rigid building block for macromolecular synthesis | General use of spirocycles in material synthesis smolecule.com |
| Material Science | Optical materials | Unique photophysical properties of spiro-compounds | Oxaspirocyclic compounds in optical materials mdpi.com |
Advanced Computational Design and Optimization of Next-Generation Analogs
Computational chemistry will play a pivotal role in accelerating the discovery and optimization of novel analogs of this compound. Molecular modeling techniques can provide valuable insights into the structure-activity relationships (SAR) and guide the design of new compounds with improved properties.
Docking studies can be used to predict the binding modes of this compound derivatives to various biological targets, helping to prioritize compounds for synthesis and biological evaluation. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogs with their biological activities, further refining the design process.
Molecular dynamics (MD) simulations can offer a dynamic view of the interactions between the ligands and their target proteins, providing a deeper understanding of the binding mechanisms. These computational approaches, in synergy with experimental data, will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.
The future of research on this compound is bright, with numerous opportunities for innovation in synthesis, biology, and materials science. By leveraging modern scientific tools and a multidisciplinary approach, the full potential of this intriguing spirocyclic compound can be unlocked.
Q & A
Q. Optimization Tips :
- Maintain anhydrous conditions for LiAlH4 reactions to prevent side reactions .
- Scale-up to multi-gram quantities requires sequential cooling (e.g., -40°C to 0°C) and controlled reagent addition .
Advanced: How can researchers resolve contradictions in reported solubility data for 2-azaspiro[3.5]nonane derivatives?
Discrepancies in solubility often arise from structural modifications (e.g., substituents) or measurement protocols. For example:
- Hydrophilic groups : Introducing -COOH (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) enhances aqueous solubility by ~30% compared to non-carboxylic analogs .
- Conflicting data : Compare studies using identical solvents (e.g., DMSO vs. water) and purity levels (≥95% by HPLC). Adjustments to pH or salt forms (e.g., hydrochloride) may reconcile differences .
Q. Methodological Approach :
- Use dynamic light scattering (DLS) to assess aggregation in solution.
- Validate solubility via saturation shake-flask assays with controlled temperature .
Basic: What spectroscopic techniques are critical for characterizing 2-azaspiro[3.5]nonane derivatives?
Structural confirmation relies on:
- ¹H/¹³C NMR : Assign spirocyclic protons (e.g., δ 1.4–2.8 ppm for bridgehead CH₂ groups) and carbonyl carbons (δ 170–180 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 240.34 for C₁₃H₂₄N₂O₂) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., tert-butyl-protected analogs) .
Advanced: How does bioisosteric replacement with 2-azaspiro[3.5]nonane cores enhance drug candidates' ADME/Tox profiles?
Replacing planar scaffolds (e.g., piperidine) with spirocycles improves:
- Lipophilicity : Fsp³-rich structures reduce metabolic clearance (e.g., Bupivacaine analogs show 5x lower toxicity) .
- Solubility : Oxygen or nitrogen incorporation (e.g., 7-oxa derivatives) increases water solubility by disrupting crystallinity .
- Target Engagement : Spirocycles restrict conformational flexibility, enhancing binding to enzymes like proteases .
Q. Case Study :
- Bupivacaine analog : Replacing piperidine with 7-oxa-2-azaspiro[3.5]nonane improved duration of action and reduced cardiotoxicity .
Basic: What functionalization strategies enable diversification of 2-azaspiro[3.5]nonane scaffolds?
Key strategies include:
- Ester hydrolysis : Convert tert-butyl esters (e.g., C₁₂H₂₀N₂O₃) to carboxylic acids using TFA/DCM .
- Alkylation/amidation : Introduce alkyl chains or amides via nucleophilic substitution (e.g., LiAlH4 reduction followed by SN2 reactions) .
- Cross-coupling : Suzuki-Miyaura reactions for aryl group incorporation .
Advanced: What computational tools predict the reactivity of 2-azaspiro[3.5]nonane derivatives in drug-target interactions?
- DFT calculations : Model transition states for spirocycle ring-opening reactions (e.g., MP2/6-311G level for phenoxenium cation intermediates) .
- Molecular docking : Simulate binding poses with targets like ion channels using AutoDock Vina .
- ADMET predictors : Tools like SwissADME estimate bioavailability and CYP inhibition risks .
Basic: How do structural analogs of this compound compare in biological activity?
Advanced: What strategies mitigate racemization during asymmetric synthesis of 2-azaspiro[3.5]nonane derivatives?
- Chiral auxiliaries : Use tert-butyl carbamate (Boc) groups to stabilize intermediates .
- Low-temperature reactions : Conduct alkylations at -40°C to preserve enantiomeric excess (e.g., 95% ee for (R)-isomers) .
- Enzymatic resolution : Lipases selectively hydrolyze undesired enantiomers .
Basic: What are the safety considerations when handling 2-azaspiro[3.5]nonane derivatives?
- Toxicity : Some intermediates (e.g., LiAlH4 residues) are pyrophoric; quench with 20% aqueous NaOH .
- Protective gear : Use gloves and goggles when handling trifluoroacetate salts (irritants) .
- Ventilation : Avoid inhalation of volatile solvents (e.g., THF) during scale-up .
Advanced: How can researchers validate spirocycle stability under physiological conditions?
- Forced degradation studies : Expose compounds to pH 1–9 buffers at 37°C for 24h; monitor via LC-MS .
- Plasma stability assays : Incubate with human plasma; quantify intact compound using HPLC-UV .
- Accelerated stability testing : Use 40°C/75% RH for 1 month to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
